2-(4-Isopropyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an isopropyl-benzyl group and a tert-butyl ester group. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the isopropyl-benzyl group through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: The enantiomer of the compound with similar properties but different biological activity.
2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID METHYL ESTER: A similar compound with a methyl ester group instead of a tert-butyl ester.
Uniqueness
®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl 2-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14(2)16-8-6-15(7-9-16)12-17-13-20-10-11-21(17)18(22)23-19(3,4)5/h6-9,14,17,20H,10-13H2,1-5H3 |
InChI Key |
WMDFLLAUJFATGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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